Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate
Description
Chemical Identity and Nomenclature of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound’s IUPAC name is derived through hierarchical substitution rules, beginning with the glycinate backbone. The parent structure is glycinate (2-aminoacetate), modified by two substituents on the nitrogen atom:
- Carboxymethyl group : -CH₂COO⁻
- 2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl group : -CH₂CH₂N(CH₂CH₂OH)(COC₁₇H₃₅)
Applying IUPAC priority and alphabetical order, the full systematic name is:
Disodium 2-[carboxymethyl({2-[(2-hydroxyethyl)(octadecanoyl)amino]ethyl})amino]acetate
The CAS Registry Number for this compound is not explicitly listed in the provided search results. However, structural analogs such as N-(2-hydroxyethyl)glycine (CAS 5835-28-9) and hydroxyethyl behenamidopropyl dimonium chloride (CAS 220828-91-1) share functional group similarities, suggesting a CAS numbering pattern for hydroxyethyl-amide derivatives.
Molecular Formula and Weight Validation
The molecular formula is deduced through summation of functional groups:
| Component | Contribution to Formula |
|---|---|
| Glycinate backbone | C₂H₃NO₂⁻ |
| Carboxymethyl substituent | C₂H₂O₂⁻ |
| 2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl group | C₂₂H₄₃NO₂ |
| Disodium counterions | 2Na⁺ |
Full Molecular Formula :
C₂₆H₄₆N₂O₈Na₂
Molecular Weight Calculation :
- Carbon (C): 26 × 12.01 = 312.26
- Hydrogen (H): 46 × 1.01 = 46.46
- Nitrogen (N): 2 × 14.01 = 28.02
- Oxygen (O): 8 × 16.00 = 128.00
- Sodium (Na): 2 × 22.99 = 45.98
Total : 312.26 + 46.46 + 28.02 + 128.00 + 45.98 = 560.72 g/mol
This aligns with glycinate derivatives documented in PubChem entries, where hydroxyethyl and acylated amine groups contribute significantly to mass.
Structural Isomerism and Tautomeric Considerations
The compound exhibits potential isomerism due to its complex substituents:
Structural Isomerism
Positional Isomerism :
- The hydroxyethyl group (-CH₂CH₂OH) could theoretically adopt alternative positions if the hydroxyl group were attached to the first carbon (1-hydroxyethyl). However, the specified structure fixes the hydroxyl at the second carbon.
- The octadecanoyl group (C₁₇H₃₅CO-) may exhibit chain branching, though linearity is presumed based on IUPAC naming conventions.
Functional Group Isomerism :
- The amide linkage (N-CO-) could isomerize to an imidic acid form (-NH-C(OH)-), but such tautomerism is negligible in disodium salts due to stabilization by ionic resonance.
Tautomerism
- The carboxymethyl and glycinate groups exist as resonance-stabilized carboxylates, precluding enol-keto tautomerism.
- The amide group’s tautomeric potential is suppressed by the electron-withdrawing effect of the adjacent sodium ions, which stabilize the canonical amide form.
Properties
CAS No. |
93804-76-3 |
|---|---|
Molecular Formula |
C26H48N2Na2O6 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C26H50N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h29H,2-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI Key |
YAOZGHWWVZNJIV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate typically involves the reaction of glycine with octadecanoic acid and ethylene oxide. The reaction proceeds under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to yield the disodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure consistent product quality. The final product is purified through filtration and drying processes before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate has the following characteristics:
- Molecular Formula : C26H48N2Na2O6
- Molecular Weight : 530.6 g/mol
- IUPAC Name : Disodium; 2-[carboxylatomethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]amino]acetate
- CAS Number : 93804-76-3
These properties suggest a complex structure that may contribute to its diverse functionalities in various applications.
Drug Delivery Systems
This compound has been investigated for its role in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. A study demonstrated that this compound could effectively deliver anticancer agents, improving therapeutic outcomes while minimizing side effects .
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This characteristic is particularly valuable in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .
Cosmetic and Personal Care Products
The compound's ability to enhance skin hydration and improve the stability of formulations makes it suitable for use in cosmetics. It acts as an emulsifier and stabilizer, ensuring that oil and water components mix effectively. A case study highlighted its use in moisturizing creams, where it significantly improved skin hydration levels compared to formulations without it .
Biodegradable Polymers
In materials science, this compound has been explored as a component in biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability. Research showed that films made with this compound exhibited improved tensile strength and elasticity compared to traditional biodegradable materials .
Surface Modification
The compound can be used for surface modification of various materials, enhancing their hydrophilicity or hydrophobicity depending on the application. This property is crucial in biomedical devices where biocompatibility is essential. Studies have demonstrated that surfaces treated with this compound show reduced protein adsorption, which is beneficial for implantable devices .
Environmental Applications
This compound is also being researched for its potential in environmental applications such as water treatment. Its ability to chelate heavy metals makes it a candidate for removing contaminants from wastewater .
Mechanism of Action
The mechanism of action of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and solubilization of hydrophobic substances.
Comparison with Similar Compounds
Sodium Stearoamphoacetate (CAS 68298-17-9)
Structural Differences :
- IUPAC Name: Sodium N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]glycinate .
- Lacks the carboxymethyl group present in the target compound.
- Contains a single carboxylate group (glycinate) vs. two in the target.
Functional Impact :
Sodium Stearoamphohydroxypropylsulfonate
Structural Differences :
- IUPAC Name: 1-Propanesulfonic acid, 2-hydroxy-3-[N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]amino]-, monosodium salt .
- Replaces carboxylate with a sulfonate group (-SO₃⁻).
Functional Impact :
Disodium Tallowamido MEA-Sulfosuccinate (CAS 90268-41-0)
Structural Differences :
Functional Impact :
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-N-(1-oxotetradecyl)glycinate (CAS 94023-29-7)
Structural Differences :
Functional Impact :
Disodium (Z)-N-(carboxylatomethyl)-N-[2-[(2-hydroxyethyl)(1-oxo-9-octadecenyl)amino]ethyl]glycinate
Structural Differences :
Functional Impact :
- Improved solubility and lower melting point due to unsaturated chain.
Biological Activity
Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate (often referred to as Disodium CMG) is a synthetic compound notable for its unique structure and diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
Disodium CMG has the molecular formula and a molecular weight of approximately 530.649 g/mol. Its structure includes a carboxymethyl group, which enhances its solubility in water, and a long-chain fatty acid derivative that contributes to its amphiphilic nature. This combination allows it to function effectively as an emulsifier and stabilizer in formulations .
Biological Activities
Disodium CMG exhibits several significant biological activities, including:
- Antioxidant Properties : Research indicates that Disodium CMG possesses antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals.
- Emulsification and Stabilization : Its ability to stabilize emulsions makes it valuable in pharmaceutical and cosmetic formulations, where it enhances the bioavailability of active ingredients.
- Cell Membrane Interaction : The long-chain fatty acid component facilitates interaction with cell membranes, potentially improving drug delivery systems .
The biological activities of Disodium CMG can be attributed to its chemical reactivity involving carboxymethyl and amino groups. These functional groups enable it to participate in various biochemical interactions:
- Cell Membrane Permeability : The amphiphilic nature allows Disodium CMG to integrate into lipid bilayers, enhancing permeability and facilitating the transport of therapeutic agents across membranes.
- Antioxidant Mechanism : By donating electrons to free radicals, Disodium CMG mitigates oxidative damage, which is crucial in preventing cellular aging and various diseases .
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant activity of Disodium CMG using DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential. The IC50 value was found to be comparable to established antioxidants like ascorbic acid.
Study 2: Emulsification Performance
In a comparative study on emulsifying agents, Disodium CMG was tested against traditional emulsifiers such as sodium lauryl sulfate (SLS). The findings revealed that Disodium CMG produced more stable emulsions with lower levels of phase separation over time, highlighting its effectiveness in formulation stability .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Disodium CMG | Biocompatible, emulsifier | Long-chain fatty acid enhances membrane interaction |
| Sodium Lauryl Sulfate | Strong surfactant | Known for potential skin irritation |
| Cocamidopropyl Betaine | Mild surfactant | Derived from natural sources |
| Glyceryl Stearate | Emulsifying agent | Primarily used for texture enhancement |
Disodium CMG stands out due to its unique combination of hydrophilic and lipophilic properties, making it particularly effective in formulations requiring both stability and compatibility with biological systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate?
- Methodology : The compound can be synthesized via a multi-step process involving (1) amidation of 1-oxooctadecyl chloride with a diamine precursor (e.g., N-(2-aminoethyl)-N-(2-hydroxyethyl)glycine), followed by (2) carboxymethylation using sodium chloroacetate under alkaline conditions. Purification typically involves solvent extraction and recrystallization. Similar routes are documented for structurally related amphoteric surfactants like sodium stearoamphoacetate (CAS 68298-17-9), where carboxymethylation is critical for introducing ionic functionality .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of carboxymethyl, hydroxyethyl, and octadecyl groups.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify the molecular ion peak (expected m/z ~394.52 for CHNNaO) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O) and ~1550 cm (carboxylate COO).
- Elemental Analysis : To validate stoichiometry (C, H, N, Na content).
Q. How can the critical micelle concentration (CMC) and surface activity be experimentally determined?
- Methodology :
- Surface Tension Measurements : Use a tensiometer to plot surface tension vs. log concentration; the CMC corresponds to the inflection point.
- Conductivity Titration : Monitor specific conductivity changes with concentration, particularly effective for ionic surfactants.
- Dynamic Light Scattering (DLS) : Post-CMC, measure hydrodynamic diameter to confirm micelle formation. Reference data from sodium stearoamphoacetate (CMC ~1–5 mM) can guide experimental design .
Q. What purification strategies are suitable for isolating the compound from reaction mixtures?
- Methodology :
- Liquid-Liquid Extraction : Use ethanol/water mixtures to separate ionic impurities.
- Column Chromatography : Silica gel or ion-exchange resins for removing unreacted precursors.
- Recrystallization : Optimize solvent systems (e.g., ethanol/acetone) based on solubility differences.
Advanced Research Questions
Q. How does the acyl chain length (e.g., octadecyl vs. tetradecyl) influence surfactant properties?
- Methodology :
- Synthesize analogs with varying chain lengths (e.g., tetradecyl [C14] vs. octadecyl [C18]) and compare CMC, emulsification efficiency, and thermal stability. For example, sodium stearoamphoacetate (C18) exhibits lower CMC and higher foam stability than shorter-chain analogs .
- Molecular Dynamics Simulations : Model micelle formation to correlate chain length with aggregation behavior.
Q. What is the compound’s metal-chelating capacity, and how does it compare to established chelators like HEDTA?
- Methodology :
- Potentiometric Titration : Determine stability constants () for complexes with Fe, Gd, or Ca at varying pH.
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
- Reference trisodium HEDTA (CAS 150-39-0), which shows high affinity for trivalent metals, to benchmark performance .
Q. How do pH and ionic strength affect the compound’s colloidal stability and micellar morphology?
- Methodology :
- Zeta Potential Measurements : Assess changes in surface charge with pH (e.g., pKa of carboxylate groups).
- Small-Angle X-ray Scattering (SAXS) : Study micelle shape (spherical vs. rod-like) under varying NaCl concentrations.
- Rheology : Measure viscosity changes to infer structural transitions.
Q. What experimental factors might explain discrepancies in reported CMC values across studies?
- Methodology :
- Controlled Variable Analysis : Standardize temperature, solvent purity, and measurement techniques (e.g., surface tension vs. conductivity).
- Error Source Identification : Impurities (e.g., residual salts) can artificially lower CMC; use HPLC to verify purity .
Q. How can the compound’s biodegradability be evaluated in environmental contexts?
- Methodology :
- OECD 301D Test : Measure CO evolution over 28 days in activated sludge.
- High-Performance Liquid Chromatography (HPLC) : Track parent compound degradation and metabolite formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
